N-(1-methylpiperidin-4-yl)-4-(2-methylpropoxy)benzamide
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Overview
Description
N-(1-methylpiperidin-4-yl)-4-(2-methylpropoxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a benzamide group, and an isopropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylpiperidin-4-yl)-4-(2-methylpropoxy)benzamide typically involves multiple steps, starting with the preparation of the piperidine ring and the benzamide group. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Isopropoxy Group: The isopropoxy group is typically introduced through an etherification reaction, using reagents like isopropyl bromide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-methylpiperidin-4-yl)-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or piperidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or piperidines.
Scientific Research Applications
N-(1-methylpiperidin-4-yl)-4-(2-methylpropoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for specific receptors or enzymes.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-methylpiperidin-4-yl)-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-methylpiperidin-4-yl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.
N-(1-methylpiperidin-4-yl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of an isopropoxy group.
N-(1-methylpiperidin-4-yl)-4-butoxybenzamide: Similar structure but with a butoxy group instead of an isopropoxy group.
Uniqueness
N-(1-methylpiperidin-4-yl)-4-(2-methylpropoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropoxy group, in particular, can influence the compound’s solubility, reactivity, and interaction with molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-4-(2-methylpropoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(2)12-21-16-6-4-14(5-7-16)17(20)18-15-8-10-19(3)11-9-15/h4-7,13,15H,8-12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAYPWUZLKGIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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